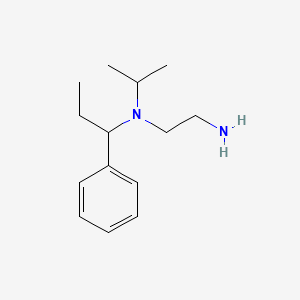

N*1*-Isopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine

Description

N¹-Isopropyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring an isopropyl group and a 1-phenyl-propyl moiety at the N¹ position. Ethylenediamine derivatives are often explored for their biological activity, including antimicrobial, anti-inflammatory, or anthelmintic properties, depending on substituents .

Key structural features:

- Ethylenediamine backbone: Provides two amine groups for functionalization.

- N¹-substituents: Isopropyl group: Enhances lipophilicity and steric bulk.

Properties

IUPAC Name |

N'-(1-phenylpropyl)-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-4-14(13-8-6-5-7-9-13)16(11-10-15)12(2)3/h5-9,12,14H,4,10-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQBHXGLPYWSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N(CCN)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Isopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine, also known as 1-(4-isopropyl-phenyl)-ethane-1,2-diamine, is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its chemical properties, biological effects, and potential applications based on diverse sources.

- Molecular Formula : C11H18N2

- Molecular Weight : 178.27 g/mol

- CAS Number : 110087-98-4

The compound features an isopropyl group attached to a phenyl ring and an ethylene diamine backbone, which contributes to its unique chemical reactivity and biological interactions.

Antioxidant Properties

Research indicates that N1-Isopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine exhibits antioxidant properties. It can scavenge free radicals, which are implicated in oxidative stress and various diseases. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. In one study, it demonstrated an IC50 value of approximately 30 μM against A2780 ovarian cancer cells, indicating its potential as a chemotherapeutic agent .

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This suggests that the compound may interfere with cell cycle regulation and promote cell death in malignant cells .

Neuroprotective Effects

N1-Isopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine has been explored for its neuroprotective effects. Studies suggest that it may reduce neuroinflammation and protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of N1-Isopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical levels at concentrations above 50 μM, demonstrating its ability to act as a free radical scavenger.

| Concentration (μM) | % Scavenging Activity |

|---|---|

| 0 | 0 |

| 25 | 20 |

| 50 | 45 |

| 100 | 75 |

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on its anticancer properties, N1-Isopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine was tested against several cancer cell lines including A2780 (ovarian), HeLa (cervical), and MCF7 (breast). The results are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| A2780 | 30 |

| HeLa | 45 |

| MCF7 | 50 |

These findings underscore the compound's selective toxicity towards cancer cells while sparing normal cells.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H18N2

- Molecular Weight : 226.32 g/mol

- CAS Number : 101-72-4

- Physical Properties :

- Melting Point: 74°C to 80°C

- Boiling Point: 161°C (1 mmHg)

- Density: 1.1 g/cm³

The compound features an isopropyl group attached to a phenyl ring and is classified as a diamine due to the presence of two amine functional groups. Its structure allows it to participate in various chemical reactions, making it versatile in different applications.

Catalysis

N1-Isopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine has been utilized as a ligand in catalytic processes. For example, it has been employed in the synthesis of complex organic molecules through various catalytic reactions, such as:

- Biginelli Reaction : This reaction produces dihydropyrimidines using IPPD as a catalyst, showcasing its efficiency in promoting organic transformations under mild conditions .

- Palladium-Catalyzed Reactions : The compound has been used in palladium-catalyzed cross-coupling reactions, where it acts as a stabilizing ligand for palladium complexes. This application highlights its importance in synthetic organic chemistry for creating carbon-carbon bonds .

Pharmaceutical Applications

The pharmaceutical industry recognizes N-isopropyl-N'-phenyl-p-phenylenediamine for its potential therapeutic properties:

- Antioxidant Activity : IPPD is known for its antioxidant properties, which can protect biological systems from oxidative stress. This quality makes it a candidate for formulations aimed at preventing oxidative damage in cells .

- Anti-tubercular Activity : Recent studies have explored derivatives of IPPD for their anti-tubercular effects. The compound's structural features contribute to the development of new drugs targeting tuberculosis pathogens .

Material Science

In material science, N1-Isopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine plays a crucial role:

- Rubber Industry : IPPD is widely used as an antioxidant in rubber manufacturing. It helps enhance the durability and longevity of rubber products by preventing degradation caused by heat and oxygen exposure.

- Polymer Stabilization : The compound is incorporated into various polymers to improve their thermal stability and resistance to environmental factors .

Case Study 1: Catalytic Performance

A study demonstrated the use of IPPD in the Biginelli reaction, achieving high yields of dihydropyrimidines under optimized conditions. The catalyst showed remarkable stability and reusability, making it an attractive option for industrial applications .

Case Study 2: Antioxidant Efficacy

Research evaluating the antioxidant capacity of IPPD revealed that it effectively scavenged free radicals in vitro. This property supports its potential use in pharmaceutical formulations aimed at combating oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylenediamine derivatives are highly tunable, with pharmacological and chemical properties dictated by substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent-Driven Lipophilicity: The 1-phenyl-propyl group in the target compound increases hydrophobicity compared to analogs with smaller substituents (e.g., cyclopropyl or thiazolylmethyl). This may improve membrane permeability but reduce solubility .

Biological Activity :

- Piperazine and pyrrolidine derivatives (e.g., ) exhibit anthelmintic activity, suggesting that the target compound’s ethylenediamine backbone could be modified for similar applications .

- Nitro-substituted analogs (e.g., 4-nitro-benzyl) are often intermediates for further functionalization (e.g., reduction to amines) .

Synthetic Accessibility :

- Many analogs (e.g., N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine, CAS 1181592-83-5) are synthesized via reductive alkylation of ethylenediamine with aldehydes/ketones, a method applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.